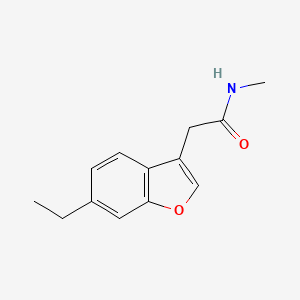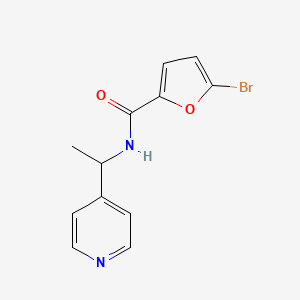
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide is a chemical compound that belongs to the furan class of compounds. It is a potent inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide acts as a potent inhibitor of the PKB/Akt pathway by binding to the ATP-binding site of the protein kinase. This binding prevents the phosphorylation of downstream targets, which leads to the inhibition of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The inhibition of the PKB/Akt pathway by 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce insulin resistance in diabetic models. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide in lab experiments has several advantages. It is a potent inhibitor of the PKB/Akt pathway, which makes it a valuable tool for investigating the role of this pathway in various diseases. Additionally, it has been shown to have low toxicity, which makes it suitable for in vivo studies.
However, there are also limitations to the use of this compound in lab experiments. It has poor solubility in water, which can limit its use in some experiments. Additionally, its potency as an inhibitor of the PKB/Akt pathway can lead to off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide in scientific research. One potential direction is the investigation of its role in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Additionally, its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders can be further explored. Finally, the development of more potent and selective inhibitors of the PKB/Akt pathway can be pursued to overcome the limitations of this compound.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide involves a multi-step process that starts with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-pyridineethanol to form the intermediate, which is further reacted with bromine to yield the final product.
Applications De Recherche Scientifique
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the PKB/Akt pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. This compound has been used in various studies to investigate the role of the PKB/Akt pathway in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8(9-4-6-14-7-5-9)15-12(16)10-2-3-11(13)17-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBRBBIHCTXEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)




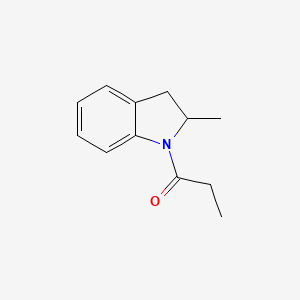
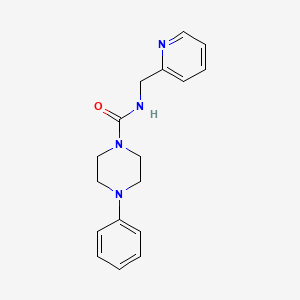

![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
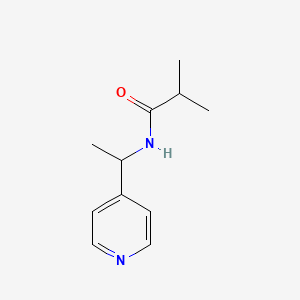
![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)

